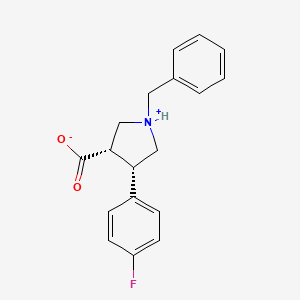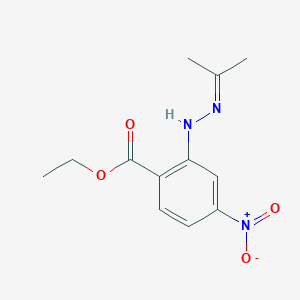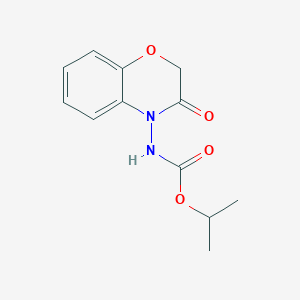
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is known for its unique structural features, which include a toluene-4-sulfonic acid moiety and a 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with 2,2,5-trimethyl-[1,3]dioxan-5-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100°C to 120°C for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The sulfonic acid ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives and esters.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving sulfonic acid esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of toluene-4-sulfonic acid 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester involves its ability to act as a sulfonic acid ester, participating in various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid propyl ester
Uniqueness
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate is unique due to its specific structural features, which include the 2,2,5-trimethyl-[1,3]dioxan-5-ylmethyl ester group. This structural element imparts distinct chemical properties and reactivity compared to other toluene-4-sulfonic acid esters. The presence of the dioxane ring enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-5-7-13(8-6-12)21(16,17)20-11-15(4)9-18-14(2,3)19-10-15/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBGJBLVNDROQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(OC2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl](/img/structure/B8046061.png)




![1,3,3-trimethyl-2-[(E)-2-[4-(triazol-1-yl)phenyl]ethenyl]indol-1-ium;chloride](/img/structure/B8046094.png)

![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)



